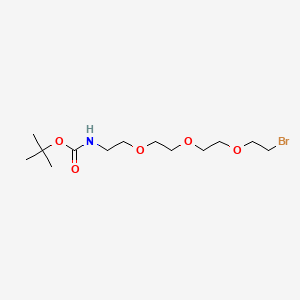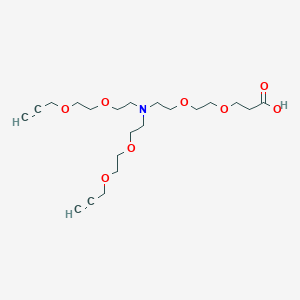
N-Boc-PEG3-Bromid
Übersicht
Beschreibung
“tert-Butyl (2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethyl)carbamate” is a chemical compound with the CAS Number: 1076199-21-7 . It has a molecular weight of 356.26 and its IUPAC name is tert-butyl 2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethylcarbamate . The compound is typically stored in a dry environment at 2-8°C .
Molecular Structure Analysis
The InChI code for the compound is 1S/C13H26BrNO5/c1-13(2,3)20-12(16)15-5-7-18-9-11-19-10-8-17-6-4-14/h4-11H2,1-3H3,(H,15,16) . This code provides a detailed description of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound is a solid or semi-solid or lump or liquid . The compound’s storage temperature is normal .Wissenschaftliche Forschungsanwendungen
PEG-Linker
N-Boc-PEG3-Bromid ist ein PEG-Linker, der eine Boc-geschützte Aminogruppe und eine Bromidgruppe enthält {svg_1}. Die geschützte Aminogruppe kann unter milden sauren Bedingungen entschützt werden {svg_2}. Das Bromid (Br) ist eine sehr gute Abgangsgruppe für nukleophile Substitutionsreaktionen {svg_3}. Der hydrophile PEG-Spacer erhöht die Löslichkeit in wässrigen Medien {svg_4}.
PROTAC-Linker
This compound ist ein auf PEG/Alkyl/Ether basierender PROTAC-Linker, der bei der Synthese von PROTACs verwendet werden kann {svg_5}. PROTACs (Proteolyse-Targeting-Chimären) sind eine Klasse von bifunktionalen Molekülen, die Zielproteine durch Nutzung des Ubiquitin-Proteasom-Systems abbauen können {svg_6}.
Synthese von Antikörper-Wirkstoff-Konjugaten (ADCs)
This compound ist ein spaltbarer ADC-Linker, der bei der Synthese von Antikörper-Wirkstoff-Konjugaten (ADCs) verwendet wird {svg_7} {svg_8}. ADCs sind eine Klasse von biopharmazeutischen Medikamenten, die als zielgerichtete Therapie zur Behandlung von Krebs entwickelt wurden {svg_9} {svg_10}.
Steigerung der Löslichkeit
Der hydrophile PEG-Spacer in this compound erhöht die Löslichkeit in wässrigen Medien {svg_11}. Diese Eigenschaft macht ihn in verschiedenen biochemischen und pharmazeutischen Anwendungen nützlich, bei denen es wünschenswert ist, die Löslichkeit einer Verbindung zu erhöhen {svg_12}.
Nukleophile Substitutionsreaktionen
Das Bromid (Br) in this compound ist eine sehr gute Abgangsgruppe für nukleophile Substitutionsreaktionen {svg_13}. Dies macht ihn in der organischen Synthese nützlich, wo solche Reaktionen erforderlich sind {svg_14}.
Entschützung unter milden sauren Bedingungen
Die geschützte Aminogruppe in this compound kann unter milden sauren Bedingungen entschützt werden {svg_15}. Diese Eigenschaft macht ihn in der schrittweisen Synthese nützlich, bei der Schutz und Entschützung von funktionellen Gruppen erforderlich sind {svg_16}.
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements for the compound are H302-H315-H319-H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338 , advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
Eigenschaften
IUPAC Name |
tert-butyl N-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26BrNO5/c1-13(2,3)20-12(16)15-5-7-18-9-11-19-10-8-17-6-4-14/h4-11H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDQONYTPMGMTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26BrNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652483 | |
| Record name | tert-Butyl (2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-21-7 | |
| Record name | 1,1-Dimethylethyl 13-bromo-5,8,11-trioxa-2-azatridecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;hydrochloride](/img/structure/B609399.png)









